4-(Bromomethyl)-5-ethoxypent-1-ene
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Overview
Description
4-(Bromomethyl)-5-ethoxypent-1-ene is an organic compound that features a bromomethyl group attached to a pentene chain with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-ethoxypent-1-ene can be achieved through several methods. One common approach involves the bromination of a suitable precursor. For instance, the bromination of 5-ethoxypent-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator can yield the desired product . The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-ethoxypent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while electrophilic addition with bromine can produce dibromo compounds.
Scientific Research Applications
4-(Bromomethyl)-5-ethoxypent-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be utilized in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound’s derivatives may be used to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-ethoxypent-1-ene involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the pentene chain can undergo addition reactions, leading to the formation of new compounds with different functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)benzene: Commonly used in organic synthesis and as a building block for more complex molecules.
Uniqueness
4-(Bromomethyl)-5-ethoxypent-1-ene is unique due to its combination of a bromomethyl group and an ethoxy-substituted pentene chain
Properties
Molecular Formula |
C8H15BrO |
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Molecular Weight |
207.11 g/mol |
IUPAC Name |
4-(bromomethyl)-5-ethoxypent-1-ene |
InChI |
InChI=1S/C8H15BrO/c1-3-5-8(6-9)7-10-4-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
HCDBOTLLHRZJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CC=C)CBr |
Origin of Product |
United States |
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